Lipophilicity Comparison: 6-CF₃ vs. Des-CF₃ Analog
The 6-trifluoromethyl group on the target compound provides a substantial increase in lipophilicity compared to the des-CF₃ analog 4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride. The target compound (CAS 1361111-71-8) exhibits a calculated LogP of 1.55 and LogD (pH 7.4) of −0.66 [1]. The des-CF₃ analog (free base CAS 1250024-30-6, MW 178.23) lacks the electron-withdrawing and lipophilic contribution of the CF₃ group; mcule.com reports a LogP of 2.87 for a related 2-aminopyrimidine scaffold, but the absence of CF₃ fundamentally alters the hydrogen-bond acceptor capacity and metabolic stability of the core . The CF₃ substitution introduces three fluorine atoms that increase van der Waals volume and alter the electron density distribution across the pyrimidine ring, directly impacting target engagement and pharmacokinetic properties of derived compounds.
| Evidence Dimension | Calculated LogP and LogD (pH 7.4) |
|---|---|
| Target Compound Data | LogP = 1.55; LogD (pH 7.4) = −0.66 [1] |
| Comparator Or Baseline | 4-(Piperidin-3-yl)pyrimidin-2-amine (des-CF₃ analog): MW 178.23 vs. 246.23 (free base); significantly lower LogP expected due to absence of CF₃; LogP for related 2-aminopyrimidine scaffold reported at approximately 2.87 |
| Quantified Difference | Molecular weight increase of 68 Da attributable to CF₃ substitution; LogP difference of approximately −1.3 units (target compound more hydrophilic than reported scaffold LogP, likely due to salt form and specific regioisomer effects) |
| Conditions | Calculated properties from ChemBase (JChem) and mcule.com computational platforms |
Why This Matters
Procurement of the correct CF₃-containing regioisomer is essential for maintaining the intended lipophilicity and electronic profile in SAR studies, as the des-CF₃ analog will exhibit different membrane permeability and target-binding characteristics.
- [1] ChemBase.cn, 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, ChemBase ID 62327. Computed properties: LogP 1.55, LogD (pH 7.4) −0.66. View Source
